molecular formula C12H16N2O B8498343 6-Amino-1-ethyl-3,3-dimethylindolin-2-one

6-Amino-1-ethyl-3,3-dimethylindolin-2-one

Cat. No. B8498343
M. Wt: 204.27 g/mol
InChI Key: VVVISQNVKYNYGX-UHFFFAOYSA-N
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Patent
US07285569B2

Procedure details

To a solution of 1-ethyl-3,3-dimethyl-6-nitro-1,3-dihydro-indol-2-one (5.9 g, 25.19 mmol) in methanol/tetrahydrofuran (THF) (1:1, 80 ml) palladium on charcoal (10%, 1.2 g) was added and the mixture hydrogenated at room temperature for 4 h. After filtration and evaporation of the solvents 5.05 g (98%) 6-amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one was isolated as white solid.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=2)[C:5]([CH3:16])([CH3:15])[C:4]1=[O:17])[CH3:2]>CO.O1CCCC1.[Pd]>[NH2:12][C:9]1[CH:10]=[C:11]2[C:6]([C:5]([CH3:15])([CH3:16])[C:4](=[O:17])[N:3]2[CH2:1][CH3:2])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)N1C(C(C2=CC=C(C=C12)[N+](=O)[O-])(C)C)=O
Name
methanol tetrahydrofuran
Quantity
80 mL
Type
solvent
Smiles
CO.O1CCCC1
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvents 5.05 g (98%) 6-amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one
CUSTOM
Type
CUSTOM
Details
was isolated as white solid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC1=CC=C2C(C(N(C2=C1)CC)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.